molecular formula C17H17NO3 B336165 N-(4-phenoxyphenyl)tetrahydro-2-furancarboxamide

N-(4-phenoxyphenyl)tetrahydro-2-furancarboxamide

Cat. No.: B336165
M. Wt: 283.32 g/mol
InChI Key: IZJFTBAEMFDANC-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)tetrahydro-2-furancarboxamide is an organic compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol. This compound is characterized by the presence of a phenoxyphenyl group attached to an oxolane-2-carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)tetrahydro-2-furancarboxamide typically involves the reaction of 4-phenoxyaniline with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)tetrahydro-2-furancarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenoxyphenyl)oxolane-2-carboxamide
  • N-[4-(2-oxopyrrolidin-1-yl)phenyl]oxolane-2-carboxamide

Uniqueness

N-(4-phenoxyphenyl)tetrahydro-2-furancarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(4-phenoxyphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C17H17NO3/c19-17(16-7-4-12-20-16)18-13-8-10-15(11-9-13)21-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,18,19)

InChI Key

IZJFTBAEMFDANC-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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